3-[4-Chloro-2-(trifluoromethyl)phenyl]propionic acid
Overview
Description
3-[4-Chloro-2-(trifluoromethyl)phenyl]propionic acid is an organic compound with the molecular formula C10H8ClF3O2 It is characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, which is further connected to a propionic acid moiety
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It is known that the trifluoromethyl group can lower the pka of the cyclic carbamate, leading to a key hydrogen bonding interaction with the protein .
Biochemical Pathways
It is known that the compound can participate in reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
The compound’s interaction with its targets can lead to changes in the function of the targets, potentially affecting the physiological processes they are involved in .
Biochemical Analysis
Biochemical Properties
3-[4-Chloro-2-(trifluoromethyl)phenyl]propionic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily through binding to active sites or allosteric sites, leading to inhibition or activation of the enzymes .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, this compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions but may degrade under extreme conditions, affecting its efficacy . Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At high doses, it can cause toxic or adverse effects, including oxidative stress and apoptosis . Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been shown to inhibit enzymes involved in fatty acid metabolism, leading to changes in lipid levels . Additionally, the compound can affect the synthesis and degradation of other metabolites, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its efficacy and toxicity, as it may accumulate in specific tissues or organs .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Chloro-2-(trifluoromethyl)phenyl]propionic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-2-(trifluoromethyl)benzene.
Friedel-Crafts Acylation: The benzene derivative undergoes Friedel-Crafts acylation with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the corresponding ketone.
Reduction: The ketone is then reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).
Oxidation: The alcohol is oxidized to the carboxylic acid using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods allow for better control over reaction parameters and integration
Properties
IUPAC Name |
3-[4-chloro-2-(trifluoromethyl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c11-7-3-1-6(2-4-9(15)16)8(5-7)10(12,13)14/h1,3,5H,2,4H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXLPJQRNXEXHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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